3,5-dichlorophenyl acetate chemical structure and properties
3,5-dichlorophenyl acetate chemical structure and properties
This guide provides a comprehensive technical overview of 3,5-dichlorophenyl acetate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's chemical structure, physicochemical properties, synthesis, spectral analysis, potential applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Introduction and Chemical Identity
3,5-Dichlorophenyl acetate is a chlorinated aromatic ester. Its structure consists of a phenyl group substituted with two chlorine atoms at the 3 and 5 positions, with an acetate group attached to the phenolic oxygen. This substitution pattern confers specific chemical and physical properties that make it a molecule of interest in organic synthesis and potentially as a building block for more complex molecules.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (3,5-dichlorophenyl) acetate[1] |
| CAS Number | 61925-86-8[1][2] |
| Molecular Formula | C₈H₆Cl₂O₂[1][2] |
| Molecular Weight | 205.03 g/mol [1][2] |
| InChI | InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3[1] |
| InChIKey | DPHLEWZTIXLUGZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)OC1=CC(=CC(=C1)Cl)Cl[1] |
| Synonyms | 3,5-Dichlorophenol acetate, Acetic acid, 3,5-dichlorophenyl ester[1] |
digraph "3_5_dichlorophenyl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"];
// Position nodes C1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C1 [label=""]; C1 -> O1 [label=""]; O1 -> C7 [label=""]; C7 -> O2 [label="", style=double]; C7 -> C8 [label=""]; C3 -> Cl1 [label=""]; C5 -> Cl2 [label=""];
// Arrange benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,1.5!"];
// Arrange acetate group O1 [pos="0,3!"]; C7 [pos="1.3,3.75!"]; O2 [pos="1.3,5.25!"]; C8 [pos="2.6,3!"];
// Arrange chlorine atoms Cl1 [pos="-1.6,-3.75!"]; Cl2 [pos="2.6,-0.75!"]; }
Caption: Chemical structure of 3,5-dichlorophenyl acetate.
Physicochemical Properties
While extensive experimental data for 3,5-dichlorophenyl acetate is not widely published, its properties can be estimated based on its structure and data from related compounds. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents.
Computed and Experimental Properties:
| Property | Value | Source |
| Molecular Weight | 205.03 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem (Computed)[1] |
| Kovats Retention Index (Standard non-polar) | 1334, 1336, 1340.8, 1367 | PubChem (Experimental)[1] |
| Kovats Retention Index (Standard polar) | 1964 | PubChem (Experimental)[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis of 3,5-Dichlorophenyl Acetate
The most direct and common method for the synthesis of 3,5-dichlorophenyl acetate is the esterification of 3,5-dichlorophenol. This can be achieved through reaction with either acetic anhydride or acetyl chloride. The choice of acetylating agent can influence reaction conditions and workup procedures. Acetic anhydride is generally easier to handle, while acetyl chloride is more reactive.
Experimental Protocol: Acetylation using Acetic Anhydride
This protocol is based on standard procedures for the acetylation of phenols.
Materials:
-
3,5-Dichlorophenol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst) or a base like pyridine or triethylamine
-
Dichloromethane (solvent, if using a base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-dichlorophenol in a minimal amount of a suitable solvent like dichloromethane if a base catalyst is used. If using an acid catalyst, the reaction can often be run neat.
-
Addition of Reagents:
-
Acid-catalyzed: Add 1.2-1.5 equivalents of acetic anhydride followed by a catalytic amount (a few drops) of concentrated sulfuric acid.
-
Base-catalyzed: To the solution of 3,5-dichlorophenol in dichloromethane, add 1.2 equivalents of a base such as pyridine or triethylamine. Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetic anhydride.
-
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water to quench the excess acetic anhydride.
-
If a solid product precipitates, it can be collected by vacuum filtration, washed with cold water, and then with a cold, dilute sodium bicarbonate solution until effervescence ceases.
-
If the product is oily or remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3,5-dichlorophenyl acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of 3,5-dichlorophenyl acetate.
Spectral Analysis and Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 3,5-dichlorophenyl acetate.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3,5-dichlorophenyl acetate will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The ratio of the M⁺ to M⁺+2 peak should be approximately 9:6 for a dichlorinated compound.
-
Key Fragments:
-
Loss of the acetyl group as a ketene (-CH₂CO) from the molecular ion to give the 3,5-dichlorophenol radical cation at m/z 162 (and 164, 166). This is often a prominent peak.
-
A strong peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺).
-
GC-MS Data:
-
GC-MS fragments: 43 (99.99%), 162 (47%), 164 (29.80%), 63 (20.60%), 206 (9.40%)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: The three protons on the dichlorinated phenyl ring will appear as two distinct signals.
-
The proton at the 4-position (para to the acetate group) will be a triplet with a small coupling constant (J ≈ 2 Hz) due to coupling with the two meta protons. This signal is expected to be around δ 7.1-7.3 ppm .
-
The two equivalent protons at the 2 and 6-positions (ortho to the acetate group) will appear as a doublet (J ≈ 2 Hz) due to coupling with the para proton. This signal is expected around δ 6.9-7.1 ppm .
-
-
Methyl Protons: The three protons of the acetyl group will appear as a sharp singlet, expected around δ 2.3-2.4 ppm .
The carbon NMR spectrum will show six distinct signals.
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Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of δ 168-170 ppm .
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Aromatic Carbons:
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C1 (ipso-carbon attached to oxygen): Expected around δ 150-152 ppm .
-
C3 and C5 (carbons attached to chlorine): Expected around δ 134-136 ppm .
-
C2 and C6 (carbons ortho to the acetate): Expected around δ 120-122 ppm .
-
C4 (carbon para to the acetate): Expected around δ 125-127 ppm .
-
-
Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 20-22 ppm .
A study on the ¹³C NMR spectra of various substituted phenyl acetates supports these predicted chemical shift ranges and the additive nature of substituent effects on the aromatic carbon signals[3].
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹ .
-
C-O Stretch (Ester): Two bands are expected, one for the C-O-C asymmetric stretch around 1200-1250 cm⁻¹ and another for the symmetric stretch around 1000-1100 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹ .
-
Aromatic C-H Bending (out-of-plane): Bands in the 800-900 cm⁻¹ region characteristic of the substitution pattern.
-
C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.
Applications and Relevance in Research
While specific applications for 3,5-dichlorophenyl acetate itself are not extensively documented, the 3,5-dichlorophenyl moiety is a key structural component in various biologically active molecules and advanced materials. Therefore, 3,5-dichlorophenyl acetate serves as a valuable intermediate and building block in the synthesis of these more complex targets.
Potential Areas of Application:
-
Pharmaceutical Synthesis: The 3,5-dichlorophenyl group is found in compounds investigated for their anticancer and other therapeutic properties. For example, it is a component of Tafamidis, a drug used to treat transthyretin amyloidosis[4].
-
Agrochemicals: Many herbicides and fungicides contain chlorinated phenyl rings. The specific substitution pattern can be crucial for biological activity.
-
Material Science: Dichlorinated aromatic compounds can be used as monomers or precursors for the synthesis of specialty polymers and liquid crystals.
The presence of the acetate group makes 3,5-dichlorophenyl acetate a protected form of 3,5-dichlorophenol, which can be useful in multi-step syntheses where the free hydroxyl group might interfere with subsequent reactions.
Safety and Handling
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
3,5-Dichlorophenyl acetate is a synthetically accessible compound whose value lies primarily in its potential as an intermediate for more complex and biologically active molecules. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a thorough analysis of its expected spectroscopic characteristics. By understanding these fundamental aspects, researchers can effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
-
PubChem. 3,5-Dichlorophenyl acetate. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
- Google Patents. WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
- Google Patents. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-73.
- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Quick Company. Process For The Preparation Of 1 (3,5 Dichlorophenyl) 2,2,2 Trifluoroethanone And Derivatives Thereof. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0295511). Available from: [Link]
- Google Patents. US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat.
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
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PubChem. 3,5-Dichlorophenyl. Available from: [Link]
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Pharmaffiliates. Dichlorophenyl-3,5 acetate. Available from: [Link]
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ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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AERU. N-(3,5-dichlorophenyl)3-isopropyl-2,4-dioxoimidazoline-1-carboxamide (Ref: RP-30228). Available from: [Link]
-
Cheméo. Chemical Properties of Chloroacetic acid, 3,4-dichlorophenyl ester. Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
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- 4. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
